molecular formula C18H17N3O2 B6577662 2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1207048-38-1

2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide

Cat. No.: B6577662
CAS No.: 1207048-38-1
M. Wt: 307.3 g/mol
InChI Key: VMQWYRJJZVHZBC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a synthetic compound of significant research interest, primarily in the field of medicinal chemistry and drug discovery. Its molecular structure, which incorporates both a methoxyphenyl-acetamide moiety and a 1H-pyrazol-3-ylphenyl group, places it within a class of heteroaromatic scaffolds that have been identified as potent and selective inhibitors of metalloproteinases, particularly the astacin family members meprin α and meprin β . The pyrazole core is a privileged structure in drug design, and derivatives based on this scaffold represent some of the most potent inhibitors of meprins reported to date, exhibiting favorable selectivity profiles against other related metalloproteases . These meprin enzymes are linked to a variety of disease pathologies, including cancer cell invasion, fibrotic diseases like lung fibrosis, Alzheimer's disease progression, and inflammatory conditions, making them emerging therapeutic targets . As such, this compound serves as a valuable chemical probe for researchers aiming to elucidate the specific roles of these enzymes in pathophysiology and to validate them as drug targets. Furthermore, structurally related pyrazole-acetamide compounds have demonstrated promising biological activities in other research areas. For instance, some derivatives have been investigated for their antitumor properties , while others have shown significant antimicrobial and antitubercular activities . The presence of the 4-methoxyphenyl group is a common feature in many pharmacologically active molecules and is known to influence a compound's physicochemical properties and binding interactions with biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with care in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-23-16-8-2-13(3-9-16)12-18(22)20-15-6-4-14(5-7-15)17-10-11-19-21-17/h2-11H,12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQWYRJJZVHZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Based Cyclization

Hydrazine reacts with β-keto esters or α,β-unsaturated ketones to form pyrazole rings. For example:

  • Reactants : Hydrazine hydrate and ethyl acetoacetate.

  • Conditions : Reflux in ethanol (12 h, 70°C).

  • Outcome : 1H-pyrazole-3-carboxylate, which is hydrolyzed to the carboxylic acid and decarboxylated to yield 1H-pyrazol-3-yl derivatives.

Iodine-Mediated Cyclization

In a patent-published method, iodine and NaOH facilitate cyclization between 1-(2-pyridyl)ethanone and substituted pyridin-2-amines at 110°C. This approach achieves moderate yields (50–65%) but requires careful control of stoichiometry to avoid overhalogenation.

Amide Bond Formation: Critical Coupling Strategies

The acetamide linkage is constructed using classical and modern coupling techniques.

Schotten-Baumann Reaction

  • Reactants : 2-(4-Methoxyphenyl)acetyl chloride and 4-(1H-pyrazol-3-yl)aniline.

  • Conditions : Aqueous NaOH, dichloromethane, 0–5°C.

  • Yield : ~60–70% after recrystallization from ethanol.

Carbodiimide-Mediated Coupling

EDCI/HOBt is employed for solvent-based coupling under inert atmospheres:

  • Reactants : 2-(4-Methoxyphenyl)acetic acid and 4-(1H-pyrazol-3-yl)aniline.

  • Conditions : EDCI (3 eq), HOBt (1 eq), dry DMF, 24 h at 25°C.

  • Yield : 75–80% with purification via silica gel chromatography.

Palladium-Catalyzed Arylation

Aryl halides undergo coupling with pyrazole-containing amines via Buchwald-Hartwig amination:

  • Catalyst : Pd2(dba)3/XantPhos.

  • Conditions : t-BuONa, toluene, 110°C, 12 h.

  • Yield : 55–60% after prep-HPLC.

Alternative Pathways: Functional Group Interconversion

Reductive Amination

BH3-Me2S reduces intermediate imines to secondary amines, though this method is less common for acetamides.

Nucleophilic Substitution

2-Chloro-N-(4-methoxyphenyl)acetamide reacts with 4-(1H-pyrazol-3-yl)phenol under basic conditions (K2CO3, acetone, reflux).

  • Yield : 61% after recrystallization.

Spectroscopic Characterization and Validation

Key analytical data for the target compound include:

  • 1H NMR (DMSO-d6) : δ 8.60 (1H, pyrazole-H), 7.93 (2H, aryl-H), 3.80 (3H, OCH3), 3.60 (2H, CH2).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1242 cm⁻¹ (C-O-C).

  • HR-MS : m/z 307.3 [M+H]+.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Schotten-BaumannRapid, low-costSensitivity to hydrolysis60–70
EDCI/HOBtHigh efficiencyRequires anhydrous conditions75–80
Palladium CatalysisTolerates diverse substituentsHigh catalyst cost55–60
Nucleophilic SubstitutionMild conditionsLimited substrate availability61

Industrial-Scale Considerations

  • Cost Efficiency : EDCI/HOBt coupling is preferred for batch production despite reagent costs.

  • Purification : Prep-HPLC ensures >95% purity but increases operational complexity.

  • Safety : Hydrazine handling requires strict containment due to toxicity .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide, in exhibiting anticancer properties. Pyrazole compounds are known for their ability to inhibit tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest. For instance, research indicates that similar compounds have demonstrated effectiveness against various cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Studies have shown that these compounds can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .

Antimicrobial Activity

Another significant application is in the field of antimicrobial research. Compounds containing pyrazole rings have been reported to exhibit antimicrobial activities against a variety of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or interfering with essential metabolic processes .

Building Block in Synthesis

2-(4-Methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for the development of more complex molecules . For example, it can be utilized in the synthesis of novel pyrazole-based ligands for coordination chemistry.

Photodynamic Therapy

Recent advancements have explored the use of pyrazole derivatives in photodynamic therapy (PDT). The compound can be modified to enhance its light-absorbing properties, allowing it to generate reactive oxygen species upon irradiation. This property is particularly beneficial for targeting cancer cells while minimizing damage to surrounding healthy tissues .

Development of Functional Materials

The unique electronic properties of 2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices. Its ability to form stable films with good charge transport properties is being investigated for use in organic light-emitting diodes (OLEDs) and organic solar cells .

Coordination Chemistry

The compound's ability to act as a ligand in coordination chemistry has been explored extensively. Its nitrogen-containing heterocyclic structure allows it to coordinate with various metal ions, forming stable complexes that can be used in catalysis or as sensors for detecting metal ions in environmental samples .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Pyrazole vs. Triazole/Oxadiazole : The pyrazole ring in the target compound enables hydrogen bonding via its NH group, whereas triazole or oxadiazole derivatives (e.g., ) exhibit stronger π-stacking due to additional nitrogen atoms.
  • Substituent Effects : The 4-methoxyphenyl group improves solubility compared to halogenated analogs (e.g., dichlorophenyl in ). Chlorobenzyl or trifluoromethyl groups () enhance lipophilicity and metabolic stability.

Comparison of Yields :

  • The dichlorophenyl analog in was synthesized in high purity (m.p. 473–475 K) via carbodiimide coupling, suggesting robust methodology for acetamides.
  • Oxadiazole derivatives (e.g., ) require harsher conditions (reflux with piperidine), leading to moderate yields (~67%) due to side reactions.

Crystallography and Intermolecular Interactions

The target compound’s crystal structure is expected to exhibit hydrogen-bonded dimers via N–H···O interactions, similar to the R²²(10) motif observed in dichlorophenylacetamide . Key differences include:

  • Packing Efficiency : Methoxy groups may reduce steric hindrance compared to bulkier substituents like trifluoromethyl cyclopropyl .
  • Graph Set Analysis : Pyrazole’s NH group can form bifurcated hydrogen bonds, contrasting with the single N–H···O interaction in dihydro-pyrazole derivatives .

Biological Activity

2-(4-Methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide, a compound featuring both methoxy and pyrazole moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to highlight its pharmacological significance.

Chemical Structure

The compound can be represented by the following chemical structure:

C19H20N4O2\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_2

This structure includes a methoxy group attached to a phenyl ring, which is further connected to a pyrazole derivative.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of 2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide are summarized below.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrazole derivatives, including those structurally related to our compound. Results showed significant inhibition against several pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli0.30 - 0.35 μg/mL
Pseudomonas aeruginosa0.40 - 0.45 μg/mL

The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

In vitro studies have shown that compounds with similar pyrazole structures can inhibit pro-inflammatory cytokines. The mechanism often involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory markers such as TNF-α and IL-6.

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds have revealed promising results. For instance, derivatives have shown cytotoxic effects on various cancer cell lines:

Cell Line IC50 (μM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)7.5
A549 (lung cancer)6.2

These studies suggest that the incorporation of methoxy and pyrazole groups enhances anticancer activity .

The biological activity of 2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It could modulate receptors associated with pain and inflammation, contributing to its anti-inflammatory effects.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to apoptosis in cancer cells.

Case Studies

Several case studies have explored the pharmacological potential of pyrazole derivatives:

  • Study A : Investigated the effect of a related compound on inflammatory bowel disease models, showing reduced inflammation markers and improved histopathological scores.
  • Study B : Assessed the anticancer efficacy in xenograft models where treated groups exhibited significant tumor size reduction compared to controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide, and what are their key optimization parameters?

  • Methodological Answer : The compound can be synthesized via amide coupling using carbodiimide-based reagents (e.g., EDC·HCl) in aprotic solvents like dichloromethane. For example, a similar acetamide derivative was prepared by reacting 2,4-dichlorophenylacetic acid with 4-aminoantipyrine in the presence of triethylamine, followed by extraction and crystallization . Key parameters include reaction temperature (optimized at 273 K to minimize side reactions), stoichiometric ratios of reactants, and purification via slow evaporation of solvents to obtain single crystals for structural validation.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve the 3D structure and identify intermolecular interactions (e.g., hydrogen-bonded dimers with R₂²(10) motifs observed in related acetamides) .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and assess conformational flexibility.
  • HPLC-MS to confirm purity (>95%) and detect trace impurities .

Q. What solvent systems are recommended for solubility and stability studies of this compound?

  • Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for biological assays and non-polar solvents (e.g., chloroform) for crystallography. Stability studies should include pH-dependent degradation assays (e.g., 0.1 M HCl/NaOH buffers) and thermal analysis (TGA/DSC) to determine decomposition thresholds .

Advanced Research Questions

Q. How can computational methods improve the synthesis and functionalization of this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, identifying energy barriers for amide bond formation. Reaction path search algorithms (e.g., GRRM) combined with machine learning can predict optimal conditions (solvent, catalyst) to reduce trial-and-error experimentation. This approach was validated in ICReDD’s framework for reaction design .

Q. What strategies address contradictions in reported bioactivity data for structurally related acetamides?

  • Methodological Answer :

  • Validate assay conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., DMSO vehicle).
  • Characterize stereochemical effects : Use chiral HPLC to isolate enantiomers and test activity separately.
  • Leverage molecular docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina, cross-referenced with crystallographic data .

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors minimize byproduct formation and improve heat/mass transfer.
  • Design of Experiments (DoE) : Apply factorial design to evaluate variables (temperature, catalyst loading, solvent ratio) and identify critical parameters.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Q. What advanced techniques characterize electronic and steric effects of the 4-methoxyphenyl and pyrazolyl substituents?

  • Methodological Answer :

  • Electrostatic potential maps (ESP) derived from DFT calculations to visualize charge distribution.
  • X-ray photoelectron spectroscopy (XPS) : Quantify electron density shifts at nitrogen/oxygen atoms in the pyrazole and methoxy groups.
  • Torsional angle analysis : Compare experimental (XRD) and computed dihedral angles to assess steric hindrance .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles of similar acetamides?

  • Methodological Answer :

  • Reproduce experiments : Use standardized protocols (e.g., USP <1059> for solubility determination).
  • Analyze crystallinity : Polymorph screening (e.g., slurry bridging) can reveal metastable forms with higher solubility.
  • Cross-reference with logP values : Experimental (shake-flask) vs. computational (ALOGPS) logP to identify outliers due to impurities .

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